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molecular formula C10H15NO B1302794 1-(4-Isopropoxyphenyl)methanamine CAS No. 21244-34-8

1-(4-Isopropoxyphenyl)methanamine

Cat. No. B1302794
M. Wt: 165.23 g/mol
InChI Key: BHCAOBYOKNTDLI-UHFFFAOYSA-N
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Patent
US04987132

Procedure details

Sodium cyanoborohydride (330 mg) was added to a solution of 770 mg of p-isopropoxybenzaldehyde and 4.0 g of ammonium acetate in 20 ml of methanol, and the mixture was stirred at room temperature for 40 hours. The reaction mixture was adjusted to pH 2 or less by addition of concentrated hydrochloric acid, and then concentrated. The residue was dissolved in water and the solution was washed with ethyl acetate. The aqueous layer was adjusted to pH 11 or more by addition of solid potassium hydroxide, and the product was extracted with ethyl acetate. The ethyl acetate layer was washed with water and saturated aqueous solution of sodium chloride in that order, dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 110 mg of p-isopropoxybenzylamine.
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
770 mg
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([BH3-])#[N:2].[Na+].[CH:5]([O:8][C:9]1[CH:16]=[CH:15][C:12](C=O)=[CH:11][CH:10]=1)([CH3:7])[CH3:6].C([O-])(=O)C.[NH4+].Cl>CO>[CH:5]([O:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:1][NH2:2])=[CH:11][CH:10]=1)([CH3:7])[CH3:6] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
330 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
770 mg
Type
reactant
Smiles
C(C)(C)OC1=CC=C(C=O)C=C1
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 40 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
WASH
Type
WASH
Details
the solution was washed with ethyl acetate
ADDITION
Type
ADDITION
Details
The aqueous layer was adjusted to pH 11 or more by addition of solid potassium hydroxide
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water and saturated aqueous solution of sodium chloride in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
C(C)(C)OC1=CC=C(CN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: CALCULATEDPERCENTYIELD 14.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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